

# Tert-butyl pent-4-EN-1-ylcarbamate CAS number 202925-92-6

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## Compound of Interest

**Compound Name:** *Tert-butyl pent-4-EN-1-ylcarbamate*

**Cat. No.:** *B1280879*

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An In-depth Technical Guide to **Tert-butyl pent-4-en-1-ylcarbamate** (CAS 202925-92-6)

## Abstract

**Tert-butyl pent-4-en-1-ylcarbamate** is a bifunctional synthetic building block of significant utility in modern organic chemistry, drug discovery, and materials science. This molecule incorporates two key, orthogonally reactive functional groups: an acid-labile tert-butoxycarbonyl (Boc) protected amine and a versatile terminal alkene. This guide, intended for researchers and development scientists, provides an in-depth examination of its synthesis, chemical properties, and reactivity. We will explore detailed, field-tested protocols for its preparation and deprotection, analyze the synthetic transformations possible at the terminal olefin, and provide a comparative analysis with its alkyne analogue to guide strategic decisions in complex synthetic design.

## Molecular Overview and Physicochemical Properties

**Tert-butyl pent-4-en-1-ylcarbamate**, also known as N-Boc-4-penten-1-amine, serves as a valuable linker molecule, providing a flexible five-carbon chain that can be incorporated into more complex structures. The strategic placement of the Boc-protected amine and the terminal alkene allows for sequential, selective chemical modifications.

The Boc group provides robust protection for the primary amine during reactions that would otherwise be compromised by its nucleophilicity or basicity, such as those involving strong bases or organometallic reagents.<sup>[1][2]</sup> It is stable under a wide range of conditions but can be removed cleanly under anhydrous acidic conditions.<sup>[1][3]</sup> The terminal alkene provides a handle for a multitude of transformations, including polymerizations, cross-coupling reactions, and functional group interconversions.<sup>[4]</sup>

Table 1: Physicochemical Properties of **Tert-butyl pent-4-en-1-ylcarbamate**<sup>[5]</sup>

Property	Value
CAS Number	202925-92-6
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>2</sub>
Molecular Weight	185.26 g/mol
IUPAC Name	tert-butyl N-pent-4-enylcarbamate
Appearance	Typically a liquid or low-melting solid
SMILES	CC(C)(C)OC(=O)NCCCC=C
InChIKey	UZABMBWHKURXMU-UHFFFAOYSA-N

## Synthesis and Purification: A Validated Protocol

The synthesis of **tert-butyl pent-4-en-1-ylcarbamate** is a straightforward and high-yielding N-protection reaction. The causality behind this common transformation lies in the high electrophilicity of the carbonyl carbons in di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and the nucleophilicity of the primary amine of the starting material, 4-penten-1-amine.

## Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks a carbonyl group of the Boc anhydride, forming a tetrahedral intermediate.<sup>[2][6]</sup> This intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.<sup>[6]</sup> A mild base is often included to neutralize the resulting carbamic acid intermediate, driving the reaction to completion.<sup>[7]</sup>

## Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, designed for high yield and purity.

### Materials:

- 4-penten-1-amine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- 1,4-Dioxane
- Deionized Water
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

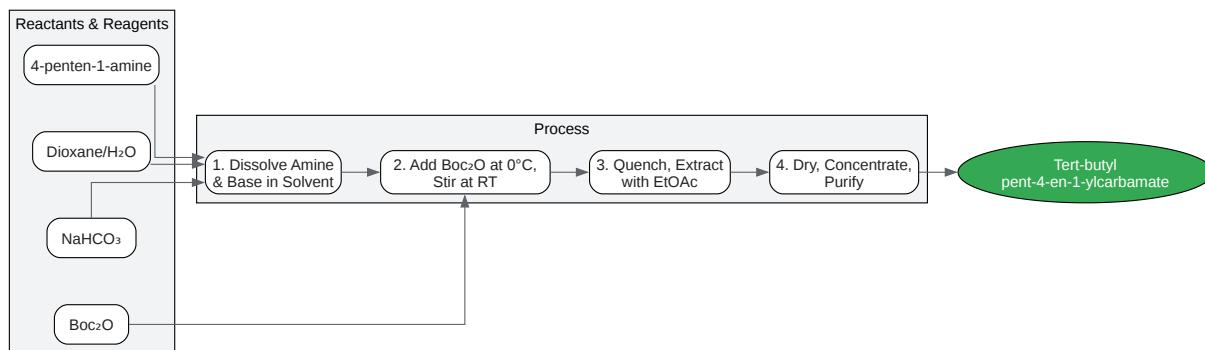
### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-amine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
- Base Addition: Add sodium bicarbonate (1.2 eq) to the solution and stir until it is fully dissolved. Cool the mixture to 0 °C using an ice-water bath. Causality Note: Cooling the reaction minimizes potential side reactions and controls the exotherm upon addition of the anhydride.
- Boc<sub>2</sub>O Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred, cooled solution.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system and staining with ninhydrin). The disappearance

of the starting amine spot indicates reaction completion.

- Workup: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- Washing: Wash the combined organic layers with water (1x) and then with brine (1x).  
Causality Note: The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the product by flash column chromatography on silica gel to yield **tert-butyl pent-4-en-1-ylcarbamate** as a pure compound.

## Synthesis Workflow Diagram



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Caption: Workflow for Boc protection of 4-penten-1-amine.

## Chemical Reactivity and Synthetic Utility

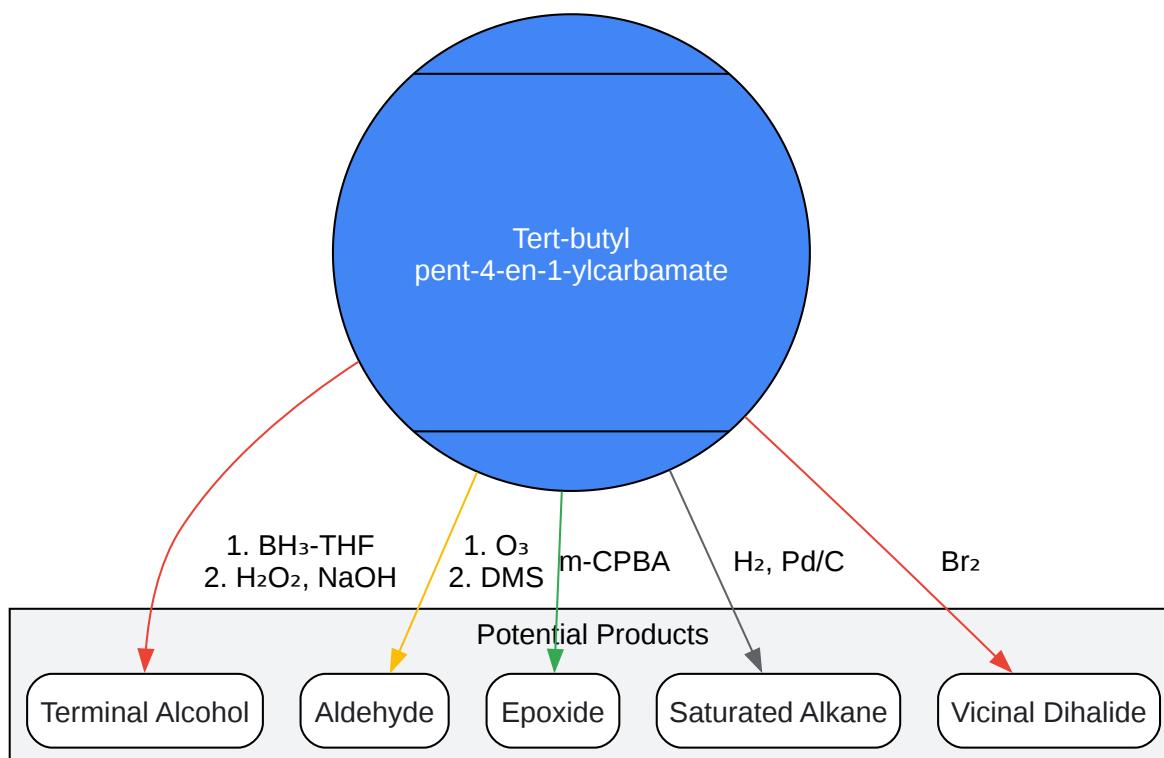
The molecule's power lies in the distinct and addressable reactivity of its two functional ends.

### Reactions at the Terminal Alkene

The terminal double bond is an electron-rich pi system, making it susceptible to a wide range of electrophilic addition and transition-metal-catalyzed reactions.[4][8]

- Hydroboration-Oxidation: Provides anti-Markovnikov addition of H<sub>2</sub>O across the double bond, yielding the terminal alcohol, tert-butyl (5-hydroxypentyl)carbamate. This is a crucial method for converting the alkene into a primary alcohol.
- Ozonolysis: Cleavage of the C=C bond to yield an aldehyde, tert-butyl (4-oxobutyl)carbamate. This reaction effectively shortens the carbon chain and introduces a new electrophilic handle.
- Epoxidation: Reaction with an oxidant like m-CPBA forms an epoxide, a versatile intermediate for further nucleophilic attack.
- Heck Reaction / Cross-Coupling: While less common for unactivated alkenes, it can participate in certain cross-coupling reactions to form new C-C bonds.
- Radical Additions: Can undergo radical addition reactions, for instance with thiols or HBr under radical conditions.

### Reactivity Map of the Alkene Terminus



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Caption: Key transformations of the terminal alkene group.

## Deprotection of the N-Boc Group

The removal of the Boc group is one of its most critical features, regenerating the free amine for subsequent reactions, such as amide bond formation. This is typically achieved under anhydrous acidic conditions.[\[1\]](#)[\[2\]](#)

**Mechanism of Acid-Catalyzed Deprotection:** The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free primary amine (which is protonated under the acidic conditions).[\[2\]](#) The tert-butyl cation is typically scavenged by the counter-ion or eliminated to form isobutene.



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Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

## Protocol: Selective N-Boc Deprotection

Materials:

- **Tert-butyl pent-4-en-1-ylcarbamate**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)

Procedure:

- Reaction Setup: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
- Acid Addition: Cool the solution to 0 °C. Slowly add TFA (5-10 eq) dropwise. Causality Note: The reaction is often vigorous, producing gas (CO<sub>2</sub> and isobutene). Slow addition at 0°C ensures control.
- Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
- Workup: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
- Neutralization: Re-dissolve the residue in DCM and carefully wash with saturated NaHCO<sub>3</sub> solution until the effervescence ceases. Safety Note: This neutralization is exothermic and releases CO<sub>2</sub>; perform with caution.

- Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield the free amine.

## Application Focus: A Comparative Analysis with the Alkyne Analogue

While the terminal alkene is a workhorse of traditional organic synthesis, its alkyne counterpart, tert-butyl pent-4-yn-1-ylcarbamate (CAS 151978-50-6), has emerged as a key player in bioconjugation and medicinal chemistry.[\[9\]](#)[\[10\]](#) Understanding their distinct reactivities is crucial for modern synthetic strategy.

The alkyne is a premier functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages.[\[10\]](#) This has made it an invaluable linker for constructing Proteolysis Targeting Chimeras (PROTACs), where precise and efficient conjugation is paramount.[\[10\]](#)

Table 2: Comparative Reactivity of Alkene vs. Alkyne Terminus

Feature	Tert-butyl pent-4-en-1-ylcarbamate (Alkene)	Tert-butyl pent-4-yn-1-ylcarbamate (Alkyne)
Primary Application	Polymer precursors, metathesis, classical additions	Click Chemistry (CuAAC), PROTAC linkers, Sonogashira coupling <a href="#">[10]</a>
Key Reaction	Electrophilic Addition, Hydrogenation, Ozonolysis <a href="#">[4]</a>	Azide-Alkyne Cycloaddition <a href="#">[10]</a>
Bioorthogonality	Lower; can be reactive under certain biological conditions	Higher; terminal alkynes are largely inert in biological systems
Strategic Choice	Best for building saturated carbon skeletons or when subsequent olefin metathesis is desired.	The gold standard for bioconjugation, attaching to azide-modified proteins, or building complex molecules via triazole linkage.

As a Senior Application Scientist, the choice between these two building blocks is dictated entirely by the final application. For creating novel polymers or performing ring-closing metathesis to form cyclic amines (after deprotection), the alkene is superior. For tagging a biomolecule or linking two complex fragments in a drug discovery program, the alkyne's click-ready functionality is the more strategic and reliable choice.

## Safety and Handling

**Tert-butyl pent-4-en-1-ylcarbamate** is classified as harmful if swallowed (GHS Hazard H302). [5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**Tert-butyl pent-4-en-1-ylcarbamate** is more than a simple chemical; it is a versatile synthetic tool that offers chemists orthogonal control over two highly valuable functional groups. Its straightforward synthesis and predictable reactivity make it a reliable building block for introducing a C5 amino-linker. By understanding its specific reaction profile—particularly in comparison to its alkyne analogue—researchers can make informed, strategic decisions to accelerate their synthetic programs in fields ranging from medicinal chemistry to advanced materials.

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